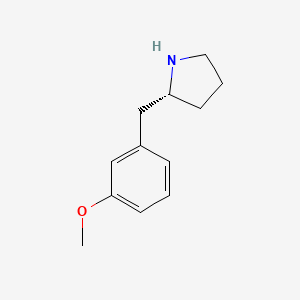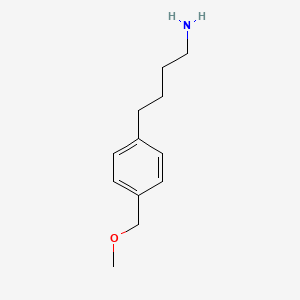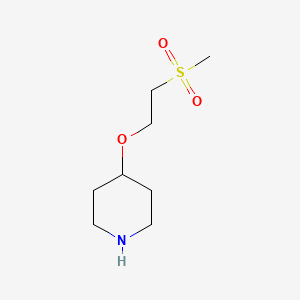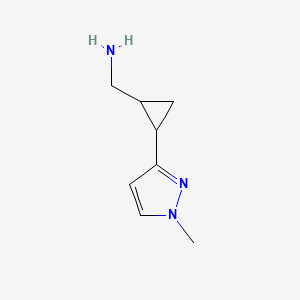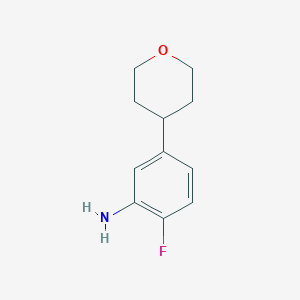
2-Fluoro-5-(oxan-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(oxan-4-yl)aniline is an organofluorine compound with the molecular formula C11H14FNO This compound is characterized by the presence of a fluorine atom and an oxane ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(oxan-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the hydrogenation of nitroarenes to anilines, which can be catalyzed by nanoscale iron oxide-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(oxan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroaniline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Fluoro-5-(oxan-4-yl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(oxan-4-yl)aniline involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the oxane ring can provide steric hindrance. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar structural features but lacks the oxane ring.
2-Fluoroaniline: Another fluorinated aniline derivative with different substitution patterns.
Uniqueness
2-Fluoro-5-(oxan-4-yl)aniline is unique due to the presence of both the fluorine atom and the oxane ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-fluoro-5-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H14FNO/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 |
InChI Key |
WIHTWXBOLDNVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


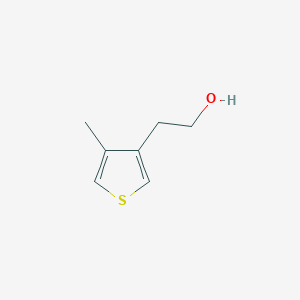
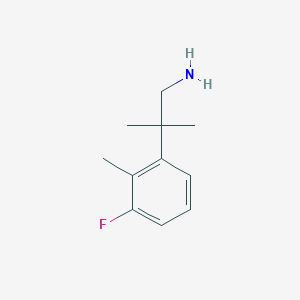
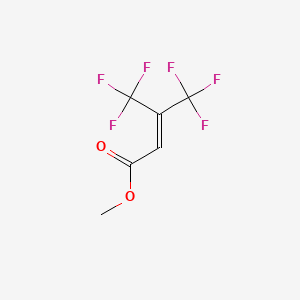

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
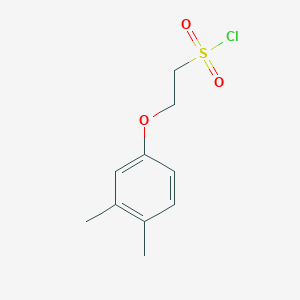
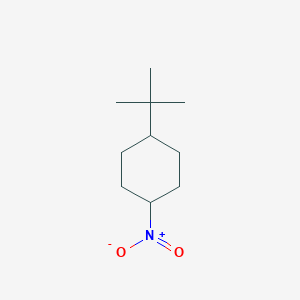
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
